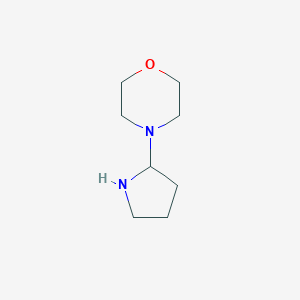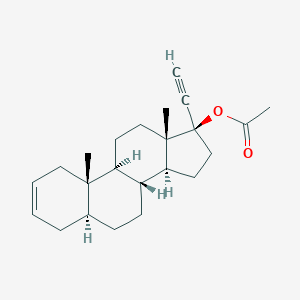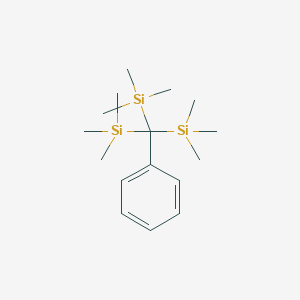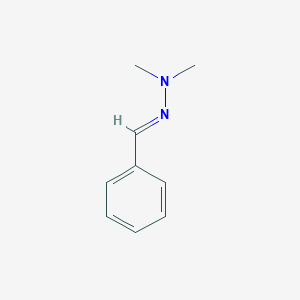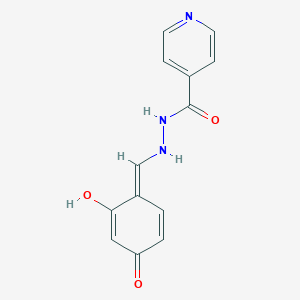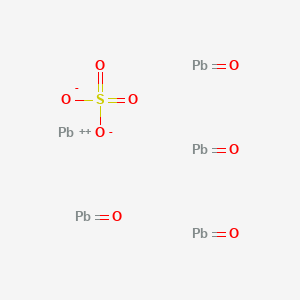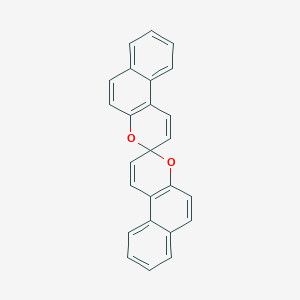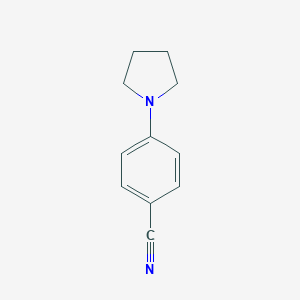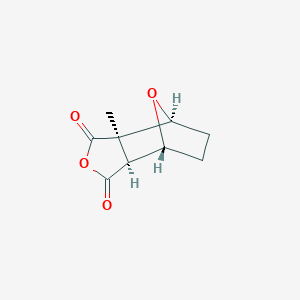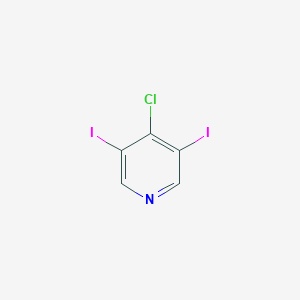![molecular formula C8H14S2 B086391 1,4-Dithiaspiro[4.5]decane CAS No. 177-16-2](/img/structure/B86391.png)
1,4-Dithiaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiaspiro[4.5]decane is a sulfur-containing compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique structure, which has been found to have a range of biochemical and physiological effects. In 5]decane, its scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiaspiro[4.5]decane has a range of potential applications in scientific research. One area of interest is in the development of new drugs. This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have potential as an antibacterial agent.
Wirkmechanismus
The mechanism of action of 1,4-Dithiaspiro[4.5]decane is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. This compound has been found to have a range of effects on cellular processes, including the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Dithiaspiro[4.5]decane has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and other inflammatory disorders. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,4-Dithiaspiro[4.5]decane is that it is relatively easy to synthesize, making it accessible to researchers. It also has a range of potential applications in scientific research, including drug development and the study of cellular processes. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, it may have toxic effects at high concentrations, which could limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 1,4-Dithiaspiro[4.5]decane. One area of interest is in the development of new drugs based on this compound. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in scientific research. Overall, 1,4-Dithiaspiro[4.5]decane is a compound with a range of potential applications in scientific research, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1,4-Dithiaspiro[4.5]decane can be achieved through a multi-step process involving the reaction of thioacetone with formaldehyde. This reaction produces a compound known as 2,4,6-trithiapentane-1,5-dial, which can then be further reacted with ethylene oxide to produce 1,4-Dithiaspiro[4.5]decane. This synthesis method has been well documented in the literature and has been found to be reliable and efficient.
Eigenschaften
CAS-Nummer |
177-16-2 |
|---|---|
Produktname |
1,4-Dithiaspiro[4.5]decane |
Molekularformel |
C8H14S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 |
InChI-Schlüssel |
CWBCHVVTDJAGBP-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)SCCS2 |
Kanonische SMILES |
C1CCC2(CC1)SCCS2 |
Andere CAS-Nummern |
177-16-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



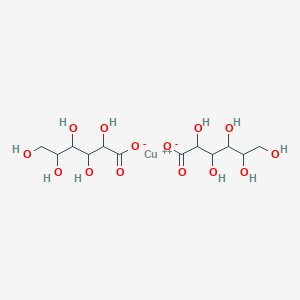
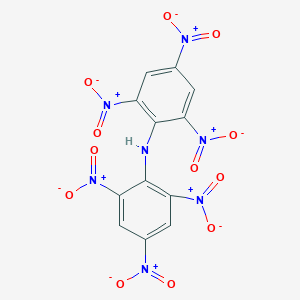
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
